Serine Vanadate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H12NO7V-3 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;vanadium;trihydroxide;hydrate |
InChI |
InChI=1S/C3H7NO3.4H2O.V/c4-2(1-5)3(6)7;;;;;/h2,5H,1,4H2,(H,6,7);4*1H2;/p-3/t2-;;;;;/m0...../s1 |
InChI Key |
RDAXWHMSPJXXQO-PUAMRSTPSA-K |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.O.[OH-].[OH-].[OH-].[V] |
Canonical SMILES |
C(C(C(=O)O)N)O.O.[OH-].[OH-].[OH-].[V] |
Origin of Product |
United States |
Coordination Chemistry and Structural Biology of Serine Vanadate Complexes
Molecular Geometry and Oxidation States of Vanadate (B1173111) in Biological Contexts
In biological systems, vanadium is most commonly found in its +5 (vanadate) and +4 (vanadyl) oxidation states, although the +3 state is also observed. oup.com The geometry and oxidation state of vanadium are highly dependent on the surrounding physiological environment, including pH, redox potential, and the presence of coordinating ligands. nih.govoup.comrsc.org
Vanadate (V) is a structural analog of phosphate (B84403), and like phosphate, it can adopt a tetrahedral geometry. rsc.orgoup.com However, a key difference is vanadate's ability to readily expand its coordination number from four to five, forming a stable trigonal bipyramidal structure. rsc.orgoup.com This pentacoordinate arrangement is often observed when vanadate binds within the active sites of enzymes, where it can act as a transition-state inhibitor. rsc.orgmdpi.com For phosphate, a five-coordinate geometry represents a transient, high-energy transition state, whereas for vanadate, it is a more stable, accessible configuration. rsc.orgoup.com
Analysis of vanadate-binding proteins reveals distinct geometric parameters for these two configurations. The tetrahedral geometry has bond angles centered around the ideal 109.5°, while the trigonal bipyramidal geometry features angles of approximately 120° between equatorial ligands, 90° between apical and equatorial ligands, and 180° between the two apical ligands. researchgate.netresearchgate.net
| Geometric Parameter | Tetrahedral (4-Coordinate) | Trigonal Bipyramidal (5-Coordinate) |
|---|---|---|
| Apical-Apical Angle | N/A | ~180° researchgate.net |
| Apical-Equatorial Angle | N/A | ~90° researchgate.net |
| Equatorial-Equatorial Angle | N/A | ~120° researchgate.net |
| O-V-O Angle | ~109° researchgate.net | N/A |
| V-O Bond Length (Apical) | N/A | ~2.1 Å researchgate.net |
| V-O Bond Length (Equatorial) | N/A | ~1.75 Å researchgate.net |
| V-O Bond Length (Average) | ~1.7 Å to 1.9 Å researchgate.net | N/A |
Vanadium can cycle between its +5, +4, and +3 oxidation states within biological systems. nih.govoup.com Vanadate(V) is the form typically assimilated by cells, often through phosphate transport channels due to its structural similarity to phosphate. rsc.orgbioone.org Once inside the cell, the redox environment can facilitate the reduction of pentavalent vanadate to the tetravalent oxidovanadium(IV) cation, commonly known as vanadyl (VO²⁺). oup.comillinois.edu Further reduction to vanadium(III) can also occur, which is the primary storage form in certain marine organisms like ascidians. oup.combioone.org This interconversion between V(V) and V(IV) is crucial, as both states exhibit distinct coordination chemistries and biological activities. illinois.edu For instance, V(V) is known to inhibit phosphatases, while V(IV) can generate reactive oxygen species through Fenton-like chemistry. illinois.eduresearchgate.net
The similarity in acidity constants (pKa) between vanadate and phosphate species further underscores their biological analogy. mdpi.com
| Species | pKa Value | Reference |
|---|---|---|
| H₂VO₄⁻ | 3.5 | mdpi.com |
| HVO₄²⁻ | 7.8 | mdpi.com |
| VO₄³⁻ | 12.7 | mdpi.com |
| H₂PO₄⁻ | 2.1 | mdpi.com |
| HPO₄²⁻ | 7.2 | mdpi.com |
| PO₄³⁻ | 12.5 | mdpi.com |
Tetrahedral and Trigonal Bipyramidal Configurations of Vanadate
Serine as a Ligand in Vanadium Coordination Chemistry
Serine possesses three potential coordination sites: the carboxylate oxygen, the amino nitrogen, and the side-chain hydroxyl oxygen. This makes it a versatile ligand for vanadium, capable of engaging in various binding modes. researchgate.netnih.gov
The coordination of serine to vanadium can be either direct or indirect. In studies of certain vanadyl-Schiff base complexes, serine coordinates in a tridentate manner through the imine nitrogen, the carboxylate oxygen, and a phenolate (B1203915) group from the Schiff base aldehyde. researchgate.netnih.gov In these specific instances, the serine hydroxyl group does not directly bind to the vanadium center. researchgate.netnih.gov Similarly, in some fluoro-oxovanadium(IV) complexes, the serine hydroxyl group was found not to be coordinated to the metal. core.ac.uk
Conversely, strong evidence exists for the direct coordination of the serine hydroxyl group to vanadium within the active sites of enzymes. In these protein complexes, the deprotonated hydroxyl group (alkoxide) of a serine residue can directly bind to the vanadium atom. mdpi.com This mode of interaction is particularly significant in vanadate's role as a transition-state inhibitor of serine hydrolases and phosphatases, where the vanadate moiety, coordinated to the catalytic serine, mimics the pentacoordinate transition state of substrate hydrolysis. mdpi.comnih.gov
Hydrogen bonding plays a critical role in the formation and stabilization of serine-vanadate structures. Even when the serine hydroxyl group is not directly coordinated to the vanadium atom, it frequently participates in extensive hydrogen bond networks that stabilize the supramolecular structure of the complex. researchgate.netnih.gov In protein active sites, vanadate complexes are anchored and stabilized by a complex web of hydrogen bonds with neighboring amino acid residues, which can include protonated histidines, lysines, and arginines. mdpi.comnih.gov Serine residues, whether directly coordinated or not, are key components of this network. nih.gov The excess negative charge on the vanadate moiety, especially in its pentacoordinate state, is effectively neutralized by these interactions, contributing to the stability of the enzyme-inhibitor complex. mdpi.com
Direct and Indirect Coordination Modes with Vanadium Species
Structural Elucidation of Serine Vanadate Protein Complexes
The structural details of serine-vanadate interactions have been primarily elucidated through X-ray crystallography and molecular modeling of vanadate-inhibited enzymes. These studies provide direct insight into how vanadate complexes are situated within protein active sites.
Protein Tyrosine Phosphatases (PTPs): In a crystal structure of protein tyrosine phosphatase 1B (PTP1B), vanadate was observed in the active site, forming a trigonal bipyramidal complex. The hydroxyl group of a serine residue occupies an apical position in this geometry, highlighting a direct coordination that mimics the enzymatic transition state. mdpi.com
Serine β-Lactamases: Molecular modeling studies have shown that a pentacoordinated 1:1 vanadate-catechol complex can fit readily into the active site of class C β-lactamases. nih.govresearchgate.net In this model, the complex is positioned for coordination to the nucleophilic hydroxyl oxygen of the catalytic serine residue, again mimicking a pentacoordinated transition state. nih.gov
SARS-CoV-2 Endoribonuclease (Nsp15): The crystal structure of Nsp15 with a uridine-2′,3′-vanadate transition state analogue revealed the uracil (B121893) base interacting with a serine residue (Ser294) via hydrogen bonds. nih.gov In this case, while the vanadate is covalently bound to the ribose, its stabilization within the active site involves hydrogen bonding to several residues, including serine. nih.gov
Trypsin: Co-crystallization of bovine trypsin with a vanadium(IV)-picolinic acid complex resulted in a structure where the vanadium center, in a distorted octahedral geometry, is directly bonded to a serine residue through its alkoxide oxygen atom. mdpi.com Although this involves the vanadyl ion, it demonstrates the capacity for direct serine alkoxide-vanadium bonding in a serine protease active site.
These structural studies collectively confirm that serine can interact with vanadate both through direct coordination of its hydroxyl group, often forming a transition-state analog, and through participation in stabilizing hydrogen-bond networks.
X-ray Crystallography Studies of Vanadate-Enzyme Adducts
X-ray crystallography has been a pivotal technique in elucidating the structural basis of how vanadate interacts with enzymes, particularly those that utilize a serine residue in their active site for catalysis. These studies have provided atomic-level insights into the formation of vanadate-enzyme adducts, which often mimic the transition state of the enzymatic reaction. researchgate.netacs.org
Vanadate's ability to form stable, pentacovalent complexes with a trigonal bipyramidal geometry makes it an excellent transition state analog for phosphoryl transfer reactions. researchgate.netacs.org This geometry closely resembles the presumed transition state of phosphate ester hydrolysis. The covalent bond formed between the vanadate and the active site serine, along with the surrounding protein environment, can be visualized in high resolution, offering a static picture of a dynamic process.
One of the classic examples is the study of ribonucleases. In the complex of ribonuclease A with uridine (B1682114) vanadate, X-ray diffraction analysis revealed the vanadate in a distorted trigonal bipyramidal geometry within the active site. nih.govnih.gov This structure provided crucial evidence for the proposed mechanism of RNA cleavage and hydrolysis. Similarly, in protein tyrosine phosphatases (PTPs), vanadate has been shown to form a covalent adduct with the nucleophilic cysteine residue, adopting a trigonal bipyramidal geometry that mimics the transition state of the dephosphorylation reaction. acs.org
A survey of the Protein Data Bank (PDB) reveals numerous structures of vanadate-enzyme complexes. researchgate.net These structures span various enzyme classes and have been determined at different pH values, highlighting the versatility of vanadate as a tool in structural biology. For instance, the crystal structure of bovine low molecular weight phosphotyrosyl phosphatase complexed with vanadate shows a covalent linkage between the vanadate and the nucleophilic Cys12 residue, with the vanadium atom in a trigonal bipyramidal coordination. acs.org
The following table summarizes key X-ray crystallography studies of vanadate-enzyme adducts, highlighting the enzyme, the nature of the vanadate complex, and the key structural findings.
| Enzyme | Vanadate Complex | PDB ID | Resolution (Å) | Key Structural Findings |
| Ribonuclease A | Uridine vanadate | 1RUV | 1.3 | Vanadate forms a pentacoordinate complex, mimicking the phosphorane transition state. nih.gov |
| Bovine Low Molecular Weight Phosphotyrosyl Phosphatase | Vanadate | Not Specified | 2.2 | Covalent adduct with Cys12; trigonal bipyramidal geometry. acs.org |
| Prostatic Acid Phosphatase | Vanadate | Not Specified | Not Specified | Trigonal bipyramidal coordination with a histidine residue in an apical position. researchgate.net |
| α-Chymotrypsin | Vanadate and benzohydroxamic acid | Not Specified | 1.5 | Vanadium is covalently bound to the active site serine in a distorted octahedral ligand field. nih.gov |
| Alkaline Phosphatase | Vanadate | 1B8J | 1.9 | Vanadate is stabilized in a trigonal bipyramidal geometry. stanford.edu |
These crystallographic studies have been instrumental in confirming the role of vanadate as a transition state analog and have provided a deeper understanding of the catalytic mechanisms of various enzymes. The detailed structural information obtained from these studies continues to guide the design of specific enzyme inhibitors and probes.
Cryo-Electron Microscopy (Cryo-EM) Applications in Vanadate-Trapped States
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and dynamic macromolecular complexes, including enzymes trapped in specific functional states. nih.govucl.ac.ukucl.ac.uk The use of vanadate to trap enzymes in a state mimicking the transition state of ATP hydrolysis has been particularly fruitful in cryo-EM studies of ATP-binding cassette (ABC) transporters and other molecular machines. nih.govnih.govoup.comelifesciences.org
By incubating these proteins with ADP and vanadate, researchers can stabilize a conformation that represents the pre-hydrolysis or transition state, allowing for high-resolution structural determination by single-particle cryo-EM. nih.govnih.gov This approach has provided unprecedented insights into the conformational changes that drive the transport cycles of these proteins.
For example, the cryo-EM structure of the ABC transporter MsbA trapped with ADP and vanadate revealed the detailed interactions in the nucleotide-binding domains at a resolution of 3.5 Å. nih.gov This structure, and others like it, have helped to elucidate how nucleotide binding and hydrolysis are coupled to the movement of substrates across the membrane. nih.govnih.gov Similarly, cryo-EM studies of the V/A-ATPase have used vanadate to trap intermediate states, providing a snapshot of the enzyme's rotary catalytic mechanism. nih.gov
The following table presents notable examples of cryo-EM studies that have utilized vanadate to trap and visualize specific enzyme states.
| Enzyme/Complex | Trapped State | Resolution (Å) | Key Findings |
| MsbA | ADP-vanadate bound | 3.6 | Revealed a distinct, exterior lipid binding site. nih.gov |
| MsbA in Salipro nanoparticles | ADP-vanadate bound | 3.5 | Enabled detailed modeling of ADP-vanadate interactions in the nucleotide-binding domains. nih.gov |
| Human BSEP | Vanadate-trapped post-hydrolysis state | High | Provided insight into the mechanism of bile salt extrusion. researchgate.net |
| Rea1 AAA+ ATPase | ADP-vanadate trapped dynein (related structure) | Not Specified | Used for comparison to understand the degree of closure at AAA+ sites. elifesciences.org |
| IrtAB | ADP-vanadate bound | 3.23 | Captured the transporter in an outward-occluded state. pdbj.org |
The application of cryo-EM to vanadate-trapped enzyme states is a rapidly growing field, promising to reveal the intricate workings of many more complex biological machines. nih.gov
Computational Modeling and DFT Theory for Serine-Vanadate Interaction Energetics
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the energetics and electronic structure of serine-vanadate interactions at a quantum mechanical level. rsc.orgdntb.gov.uakuleuven.benih.govfrontiersin.org These methods allow researchers to calculate the strength of interactions, probe the nature of chemical bonds, and explore the potential energy surfaces of reactions involving serine and vanadate.
DFT calculations have been employed to investigate the binding of vanadate to active sites and to rationalize the geometries observed in crystal structures. beilstein-journals.orgresearchgate.net For instance, computational studies have confirmed that the trigonal bipyramidal geometry of vanadate in enzyme active sites is an energetically favorable state. nih.gov These calculations can also predict the bond lengths and angles of the serine-vanadate adduct, which can then be compared with experimental data from X-ray crystallography. nih.gov
Furthermore, computational models have been used to explore the noncovalent interactions between vanadate and the surrounding protein environment. rsc.org A recent study using PBE0-D3/def2-TZVP level of theory provided evidence for favorable noncovalent interactions between ADP-vanadate and electron-rich atoms in protein residues like serine. rsc.org The interaction energy of a model ADP-vanadate moiety with a serine residue was calculated to be -3.0 kcal mol⁻¹. rsc.org
Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzyme-catalyzed reactions. nih.gov In this approach, the active site, including the serine and vanadate, is treated with a high level of quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This hybrid approach allows for the simulation of the enzymatic reaction in its full protein context, providing insights into how the enzyme environment stabilizes the transition state.
The table below summarizes key computational studies on the serine-vanadate interaction, detailing the methods used and the principal findings.
| System Studied | Computational Method | Key Findings |
| Vanadate-dipeptide complex | Molecular Dynamics, DFT | Provided insights into the structure and dynamics of the complex in aqueous solution. dntb.gov.ua |
| Vanadate with serine-containing peptides | Kinetic experiments, DFT | Investigated the hydrolytic activity of vanadate towards these peptides. kuleuven.becdnsciencepub.com |
| ADP-vanadate and protein residues | PBE0-D3/def2-TZVP | Characterized noncovalent interactions, with a calculated interaction energy of -3.0 kcal mol⁻¹ for a serine-vanadate model. rsc.org |
| Vanadate in alkaline phosphatase | QM/MM (B3LYP/MM) | Predicted covalent binding of vanadate to the serine nucleophile and a trigonal bipyramidal geometry. nih.gov |
| Vanadate-zinc benzylcyclene complex | DFT (B3LYP/6-31G*) | Suggested a binding motive with one coordination bond to Zn²⁺ and two hydrogen bonds. beilstein-journals.org |
These computational approaches, in synergy with experimental techniques, provide a comprehensive picture of the coordination chemistry and structural biology of this compound complexes, deepening our understanding of their role as enzyme inhibitors and transition state analogs.
Enzymatic Interactions and Mechanisms of Serine Vanadate
Vanadate (B1173111) as a Transition State Analog in Phosphoryl Transfer Reactions
Vanadate is widely recognized as an effective structural and electronic analog of phosphate (B84403). luc.edu Its utility in studying enzymatic mechanisms stems from its ability to mimic the transition state of phosphoryl transfer reactions. researchgate.net This mimicry is possible because vanadium(V) can form stable pentacovalent complexes that adopt a trigonal bipyramidal geometry, which is believed to be the structure of the transition state during the transfer of a phosphoryl group. researchgate.netnih.gov This makes vanadate a powerful tool for crystallographic studies, often providing the most accurate achievable visualization of an enzyme's transition state. researchgate.net
When vanadate binds to the active site of a phosphoryl transfer enzyme, it can form a complex that is a close approximation of the transition state. researchgate.net For example, in the active site of E. coli alkaline phosphatase, the vanadate ion assumes a trigonal bipyramidal geometry and is covalently bound by the active site serine nucleophile. researchgate.netnih.gov This structure supports an in-line displacement mechanism for hydrolysis and serves as a model for the proposed transition state. researchgate.netnih.gov
However, while vanadate is a potent inhibitor and a useful analog, it is not always a perfect mimic of the transition state. nih.govnih.gov Studies on ribonuclease A (RNase A) using uridine (B1682114) 2′,3′-cyclic vanadate as an inhibitor showed that while it bears some resemblance to the transition state, the analogy is marginal. nih.govnih.gov The bond angles and the charge distribution of the vanadate complex can differ significantly from those of the actual phosphoryl transition state. nih.gov Similarly, a study comparing vanadate and tungstate (B81510) as transition state analogs for alkaline phosphatase found that tungstate affinity correlated much more closely with catalytic activity across various enzyme mutants than vanadate affinity did (r² = 0.89 for tungstate vs. r² = 0.23 for vanadate), suggesting tungstate may be a better mimic in that specific system. pdbj.orgstanford.edu
| Enzyme Studied | Vanadate Compound | Finding | Reference |
| Ribonuclease A | Uridine 2′,3′-cyclic vanadate | A marginal transition state analogue; bond angles and charge differ from the true transition state. | nih.govnih.gov |
| Alkaline Phosphatase | Orthovanadate | Forms a trigonal bipyramidal complex covalently bound to active site serine, modeling the transition state. | researchgate.netnih.gov |
| Alkaline Phosphatase | Orthovanadate | Poor correlation (r² = 0.23) between catalytic activity and vanadate affinity across 20 variants. | pdbj.orgstanford.edu |
Inhibition Mechanisms of Phosphatases by Serine Vanadate
Vanadate is a well-established inhibitor of phosphatases, primarily due to its ability to act as a phosphate analog. The specific mechanism of inhibition can vary depending on the class of phosphatase and the residues within its active site.
Vanadate is a potent, general inhibitor of protein-tyrosine phosphatases (PTPs). nih.govresearchgate.net The primary mechanism is competitive inhibition, where the tetrahedral orthovanadate ion mimics the phosphate group of a phosphotyrosine substrate and binds to the PTP active site. nih.gov This binding is reversible. For the enzyme PTP1B, vanadate acts as a competitive inhibitor with a reported Ki of 0.38 µM. nih.govresearchgate.net The inhibition can be immediately and completely reversed by the chelating agent EDTA. nih.govresearchgate.net
A second, more complex mechanism involves the oxidation of the essential cysteine residue in the PTP active site. nih.govaai.org This catalytic cysteine is crucial for the dephosphorylation reaction. aai.org Vanadium compounds can facilitate the generation of reactive oxygen species (ROS) through cellular redox reactions. nih.gov These ROS can, in turn, oxidize the active site cysteine, leading to inactivation of the enzyme. nih.gov Furthermore, vanadate can react with hydrogen peroxide, which may be generated in situ, to form pervanadate (B1264367) complexes. nih.gov Pervanadate is a powerful oxidizing agent that can irreversibly inhibit PTPs by oxidizing the catalytic cysteine thiol to cysteic acid. nih.govaai.org This irreversible inhibition by pervanadate, formed in situ, is believed to be responsible for some of the prolonged effects of vanadate in intact cells. nih.gov
| Enzyme | Inhibitor | Mechanism of Inhibition | Key Findings | Reference |
| PTP1B | Vanadate | Competitive, Reversible | K | nih.govresearchgate.net |
| PTP1B | Pervanadate | Irreversible | Oxidizes the catalytic cysteine to cysteic acid. | nih.govaai.org |
| General PTPs | Vanadate | Indirect Oxidation | Can generate ROS, which oxidize the active site cysteine, leading to inactivation. | nih.gov |
The inhibition of alkaline phosphatase (AP) by vanadate provides a clear example of covalent interaction with an active site serine. High-resolution crystal structures of E. coli alkaline phosphatase in the presence of vanadate show that the vanadate ion is covalently bound to the oxygen of the catalytic Ser-102 residue. researchgate.netnih.gov In this state, the vanadium atom is in a pentacoordinate, trigonal bipyramidal geometry. researchgate.netnih.gov A water molecule occupies the axial position opposite the serine, poised for the hydrolysis step, while the equatorial oxygens are stabilized by interactions with an arginine residue (Arg-166) and zinc ions in the active site. researchgate.net This structure provides a snapshot that strongly supports the proposed transition state for the phosphomonoester hydrolysis reaction catalyzed by AP. nih.gov This covalent adduct model highlights a direct interaction between vanadate and the active site serine, forming a stable serine-vanadate complex that effectively inhibits the enzyme.
Dual-specificity phosphatases (DUSPs) are a subclass of PTPs that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. sigmaaldrich.commdpi.comnih.gov As members of the PTP superfamily, they possess a similar catalytic mechanism involving a key cysteine residue and are also subject to inhibition by vanadate. mdpi.com Sodium orthovanadate is considered a classical, broad-spectrum inhibitor of DUSPs. mdpi.comnih.gov For instance, in an assay to screen for inhibitors of DUSP5, sodium orthovanadate was used as a control and demonstrated an IC50 value of 88 ± 8 nM. nih.gov The inhibition mechanism is expected to be similar to that for classical PTPs, involving competitive binding at the active site and potential for oxidative inactivation of the catalytic cysteine. mdpi.com
Alkaline Phosphatase (AP) Inhibition via Active Site Serine Covalent Binding
Modulation of Protein Kinase Activity by this compound
While vanadate directly inhibits phosphatases, its effect on protein kinases is often indirect. Protein kinases, which catalyze the phosphorylation of substrates, are themselves regulated by phosphorylation. By inhibiting the phosphatases that dephosphorylate and often inactivate kinases, vanadate can lead to a sustained or increased level of kinase activity. mdpi.com
Serine/threonine protein kinases are a major class of enzymes that phosphorylate serine or threonine residues on their target proteins. wikipedia.org The activity of many of these kinases is controlled by a balance of phosphorylation and dephosphorylation. Vanadate's ability to inhibit serine/threonine phosphatases (like PP1 and PP2A) can indirectly lead to the hyperphosphorylation and altered activity of downstream kinases. researchgate.netresearchgate.net
For example, the phosphorylation state of the 90-kDa ribosomal S6 kinase (pp90rsk) is enhanced by norepinephrine (B1679862) in rat pinealocytes, a process that involves protein kinase G (PKG). oup.com The use of phosphatase inhibitors like sodium vanadate is standard in experiments to preserve the phosphorylated, active state of such kinases during analysis. oup.comoup.com Studies on mitogen-activated protein kinase (MAPK) pathways show that vanadate can stimulate MAPK activity through a pathway that is dependent on PI 3-kinase. researchgate.net This suggests vanadate mimics insulin (B600854) effects by acting on signaling elements downstream of the insulin receptor, likely through the inhibition of PTPs that would normally attenuate the signal, leading to activation of kinase cascades. nih.govresearchgate.net
Tyrosine Kinases (e.g., JAK2)
Vanadate compounds, particularly in the form of pervanadate (a mixture of vanadate and hydrogen peroxide), serve as potent inhibitors of protein tyrosine phosphatases (PTPs). nih.govsemanticscholar.org This inhibition leads to an increase in the tyrosine phosphorylation levels of various proteins, effectively activating signaling pathways that are normally tightly regulated by phosphorylation-dephosphorylation cycles. One of the key enzyme families affected is the Janus kinase (JAK) family, non-receptor protein tyrosine kinases critical for immune and hematopoietic cell regulation.
Research in glomerular mesangial cells demonstrates that vanadate treatment stimulates the activation of JAK2. nih.gov By inhibiting tyrosine phosphatases, vanadate leads to increased tyrosine kinase activity of JAK2. nih.gov This sustained phosphorylation of JAK2 activates downstream signaling molecules, such as the Signal Transducer and Activator of Transcription (STAT) proteins. nih.govpnas.org Specifically, the activation of STAT1α has been observed, a process requiring both tyrosine and serine phosphorylation. nih.gov The inhibition of phosphatases by vanadate can reverse the down-regulation of STAT5b DNA-binding activity, a mechanism that involves both increased activation and decreased dephosphorylation of STAT5b. nih.govoup.com This indicates that vanadate's primary mechanism of action on the JAK2 pathway is the potent inhibition of PTPs, which shifts the cellular balance towards a state of hyper-phosphorylation, thereby activating JAK2 and its subsequent signaling cascades. nih.govnih.govoup.com Studies have shown that this effect is not mediated by an inhibition of JAK2 dephosphorylation itself but rather by a more general inhibition of cellular PTPs that target components of the signaling pathway. pnas.org
Interactions with Other Serine Hydrolases and ATPases
Vanadate and its complexes exhibit significant inhibitory effects on a wide range of other enzymes, including various serine hydrolases and ATPases. The mechanism often involves vanadate acting as a transition-state analog, mimicking the pentacoordinate geometry of the transition states in phosphyl or acyl transfer reactions. nih.govpdbj.org
Vanadate itself does not typically inhibit serine β-lactamases or DD-peptidases, which are crucial enzymes in bacterial cell wall synthesis and a primary source of antibiotic resistance. wesleyan.eduebi.ac.ukuliege.be However, when combined with hydroxamic acids or catechols, vanadate forms potent inhibitory complexes. nih.govacs.orgnih.gov These complexes, typically in a 1:1 molar ratio, act as effective inhibitors for class C β-lactamases and structurally similar bacterial DD-peptidases. wesleyan.edunih.gov For instance, a 1:1 complex of vanadate and benzohydroxamic acid was found to inhibit a class C β-lactamase with an inhibition constant (Kᵢ) of 4.2 µM and a bacterial DD-peptidase with a Kᵢ of 22 µM. wesleyan.edunih.gov
Similarly, 1:1 complexes of vanadate with various catechols are competitive inhibitors of all three classes (A, C, and D) of serine β-lactamases at micromolar concentrations. acs.orgnih.govacs.org Molecular modeling suggests that these pentacoordinated vanadate complexes can fit into the enzyme's active site, coordinating with the nucleophilic serine hydroxyl group. nih.gov This structure is believed to mimic the pentacoordinated transition state of phosphyl transfer, a reaction that β-lactamases can also catalyze. nih.gov
| Enzyme | Inhibitory Complex | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Class C β-Lactamase | Vanadate/Benzohydroxamic Acid | 4.2 µM | wesleyan.edunih.gov |
| Bacterial DD-Peptidase | Vanadate/Benzohydroxamic Acid | 22 µM | wesleyan.edunih.gov |
| Class A TEM-2 β-Lactamase | Vanadate/Catechol Complexes | Micromolar Inhibition | nih.gov |
| Class C P99 β-Lactamase | Vanadate/Catechol Complexes | Micromolar Inhibition | nih.gov |
| Class D OXA-1 β-Lactamase | Vanadate/Catechol Complexes | Micromolar Inhibition | nih.gov |
The principle of using vanadate complexes as transition-state analogs extends to other serine hydrolases like chymotrypsin (B1334515) and elastase. nih.govvu.lt A 1:1 complex of vanadate with benzohydroxamic acid acts as a competitive inhibitor of α-chymotrypsin, with a reported Kᵢ value of 10-16 µM. nih.govnih.gov X-ray crystallography of the inhibited enzyme reveals that the vanadium atom is in a distorted octahedral ligand field and is covalently bound to the active site serine's oxygen group. nih.govpdbj.org The hydroxamate component of the complex chelates the vanadium, positioning the phenyl group into the S1 specificity pocket of the enzyme, thus mimicking the structure of a phosphyl transfer transition state. nih.govpdbj.org
Elastase is also inhibited by vanadate complexes, though with different specificity. It is effectively inhibited by a complex of vanadate with acetohydroxamic acid (Kᵢ = 90 µM), whereas the benzohydroxamic acid complex shows little activity against it. wesleyan.edunih.gov
| Enzyme | Inhibitory Complex | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| α-Chymotrypsin | Vanadate/Benzohydroxamic Acid | 10-16 µM | nih.govnih.gov |
| α-Chymotrypsin | Vanadate/p-nitro-benzohydroxamic acid | 6.0 µM | nih.gov |
| α-Chymotrypsin | Vanadate/p-methoxy-benzohydroxamic acid | 38 µM | nih.gov |
| Elastase | Vanadate/Acetohydroxamic Acid | 90 µM | wesleyan.edunih.gov |
Vanadate is a well-documented, potent inhibitor of P-type ATPases, most notably the Na,K-ATPase (sodium-potassium pump). nih.govresearchgate.net It inhibits the enzyme from the cytoplasmic side, and its potency is highly dependent on the ionic conditions. researchgate.netahajournals.org Inhibition is enhanced by potassium and magnesium ions and antagonized by sodium ions. ahajournals.orgdoi.org Under optimal conditions, 50% inhibition of Na,K-ATPase can be achieved at nanomolar concentrations of vanadate. nih.govresearchgate.net
The inhibition of myosin ATPase by vanadate is more complex and depends on the specific vanadate species and the state of the enzyme. annualreviews.org Monomeric vanadate is a relatively poor inhibitor of actomyosin (B1167339) ATPase. annualreviews.org However, in the absence of actin, vanadate can cause slow-onset, irreversible inhibition by trapping the myosin head in a stable, inactive complex with ADP, known as the M·ADP·Vi complex. annualreviews.orgnih.gov In contrast, the decameric form of vanadate (decavanadate) is a potent inhibitor of the actin-stimulated myosin ATPase activity, with a Kᵢ value in the sub-micromolar range (0.27 µM). researchgate.netacs.org Decavanadate (B1236424) binds to a high-affinity site near the myosin catalytic center, blocking the actomyosin cycle, likely in a pre-hydrolysis state. acs.orgcore.ac.uk
Vanadate serves as a useful tool for probing the active site of isocitrate lyase, an enzyme in the glyoxylate (B1226380) cycle. It acts as a substrate analog, and upon UV irradiation, it facilitates the photo-oxidative modification of specific serine residues within the active site. osti.govosti.gov In studies on Escherichia coli isocitrate lyase, this vanadate-dependent photomodification leads to enzyme inactivation. osti.gov The inactivation is specifically prevented by the presence of substrates like isocitrate or glyoxylate, confirming the active-site nature of the modification. osti.gov Subsequent analysis identified the modified residues as Serine 319 and Serine 321, which are highly conserved and crucial for the enzyme's function. osti.govmicrobiologyresearch.org This technique highlights the utility of vanadate in identifying essential catalytic residues in enzymes with anionic substrates. osti.gov
The bacterial DNA mismatch repair protein MutS, a member of the ABC ATPase superfamily, is also susceptible to inhibition by vanadate. oup.com Vanadate inhibits the ATPase activity of MutS, which is essential for its function in recognizing and signaling for the repair of mismatched DNA bases. oup.comebi.ac.uk The inhibition mechanism involves the trapping of a nucleotide in the ATPase domain. embopress.org When MutS is incubated with ATP and vanadate, a stable complex is formed where the nucleotide becomes trapped and cannot be easily displaced, leading to an 80% reduction in ATPase activity. embopress.org This trapping in one monomer of the MutS dimer inhibits ATP hydrolysis in the other monomer, demonstrating the allosteric communication between the two ATPase sites. embopress.org Both orthovanadate and decavanadate can inhibit MutS, likely by interacting at or near the ATP-binding site and sterically hindering the ATP/ADP exchange necessary for the repair cycle. oup.com
Serine Phosphorylation-Dependent Regulation of KdpFABC P-type Potassium Pump
The KdpFABC complex, a high-affinity ATP-dependent potassium (K+) pump, is crucial for bacterial survival in environments with limited potassium. elifesciences.org While the transcriptional activation of the kdpFABC operon under low-K+ conditions is well-documented, the mechanism for its down-regulation when potassium levels are restored involves a sophisticated post-translational modification. elifesciences.orgnih.gov This regulation is critical to prevent the unnecessary expenditure of ATP and to avoid potential toxicity from excessive intracellular K+ accumulation. elifesciences.orgnih.gov
The primary mechanism for inhibiting the KdpFABC pump is the phosphorylation of a specific serine residue, Ser162, located on the KdpB subunit. elifesciences.orgnih.govuniprot.org KdpB is the catalytic subunit that houses the P-type ATPase activity, forming a phosphorylated intermediate as part of its reaction cycle. nih.govresearchgate.net The Ser162 residue is situated within the highly conserved TGES motif in the actuator (A) domain of KdpB. tandfonline.comelifesciences.org
Mechanism of Inhibition by Serine Phosphorylation
Research has demonstrated that KdpFABC is inhibited when bacterial cells transition from a K+-deficient to a K+-rich environment. elifesciences.org This inhibition is directly mediated by the phosphorylation of Ser162. elifesciences.orgnih.gov The regulatory process can be reversed in vitro by the action of a serine phosphatase, which removes the phosphate group and restores the pump's activity. elifesciences.org
The phosphorylation of Ser162 introduces a significant conformational change that blocks the pump's catalytic cycle. Specifically, it stalls the cycle after the formation of the high-energy aspartyl phosphoenzyme intermediate (E1P). elifesciences.orgnih.gov This blockage prevents the transition to the subsequent low-energy E2-P state. elifesciences.org It is hypothesized that the addition of a bulky, negatively charged phosphate group on Ser162 creates steric and/or electrostatic interference that disrupts the interaction between the TGES loop and the aspartyl phosphate at residue Asp307, an interaction necessary for the E1P to E2-P transition. elifesciences.org This mode of regulation, via phosphorylation of the TGES motif, is a novel mechanism among the superfamily of P-type ATPases. nih.gov
Role of Vanadate as a Phosphate Analog
Orthovanadate (VO₄³⁻) is a well-established inhibitor of P-type ATPases, acting as a transition state analog of inorganic phosphate. elifesciences.orgnih.govnih.govuni-konstanz.de It typically traps these enzymes in an E2-P-like state, effectively halting the catalytic cycle. nih.govnih.gov In the context of KdpFABC, vanadate has been used as a tool to probe the reaction cycle. Studies have shown that the ATPase activity of the Kdp complex is sensitive to inhibition by micromolar concentrations of orthovanadate. nih.govtandfonline.com
When studying the regulatory phosphorylation, vanadate's role as a phosphate mimic becomes particularly relevant. While serine phosphorylation at Ser162 blocks the transition to the E2-P state, vanadate traditionally inhibits at the E2-P state. nih.govnih.gov Interestingly, one cryo-EM study using a phosphate mimic, orthovanadate, on a phosphorylated KdpFABC sample did not result in the expected E2P state. Instead, it yielded an E1P tight state, which is the same conformation observed under turnover conditions. uni-frankfurt.de This suggests that the inhibitory serine phosphorylation at Ser162 is the dominant regulatory action, preventing the pump from even reaching the conformational state that vanadate typically stabilizes. uni-frankfurt.de
Research Findings from Mutational Analysis
To further elucidate the role of Ser162, site-directed mutagenesis studies have been conducted. These experiments provide compelling evidence for its central role in the pump's regulation.
| Mutation at Ser162 | Effect on KdpFABC Pump Activity | Rationale | Reference |
| Ser162 to Alanine (B10760859) (S162A) | Constitutive activity (pump is always on) | Alanine cannot be phosphorylated, thus removing the inhibitory mechanism. | elifesciences.orgnih.gov |
| Ser162 to Aspartate (S162D) | Inactivated pump (pump is always off) | Aspartate mimics the negative charge of a phosphate group, locking the pump in an inhibited state. | elifesciences.orgnih.gov |
These findings confirm that the negative charge introduced by phosphorylation at the Ser162 position is the key determinant for the inhibition of the KdpFABC pump.
Comparison of Inhibitory Mechanisms on the KdpFABC Catalytic Cycle
The regulation of the KdpFABC pump involves distinct inhibitory mechanisms that target different stages of the Post-Albers cycle.
| Inhibitor / Modification | Target State in Catalytic Cycle | Mechanism of Action | Reference |
| Serine Phosphorylation (at Ser162) | E1~P | Blocks the conformational transition from the E1~P state to the E2-P state. | elifesciences.orgnih.gov |
| Orthovanadate (General) | E2-P | Acts as a phosphate analog, stabilizing the enzyme in an inhibited E2-P-like conformation. | nih.govnih.govuni-konstanz.de |
Serine Vanadate in Protein Phosphorylation and Signal Transduction Pathways
Regulation of Protein Serine/Threonine Phosphorylation Events
Vanadate (B1173111) compounds are recognized for their ability to influence the phosphorylation state of proteins on serine and threonine residues. This regulation is often achieved by affecting the activity of key enzymes in signaling cascades. Research has identified a vanadate-regulated serine/threonine protein kinase activity that is distinct from other known growth-regulated protein kinases. nih.govcapes.gov.br This kinase activity is stimulated by various growth factors and vanadate, and it phosphorylates several serine and threonine sites on its substrates. nih.gov
The regulatory effects of vanadate extend to critical signaling intermediates like the Insulin (B600854) Receptor Substrate (IRS-1). Increased serine/threonine phosphorylation of IRS-1 is known to be a negative regulatory mechanism that can lead to its degradation. diabetesjournals.org However, treatment with the tyrosine phosphatase inhibitor orthovanadate can partially inhibit this degradation, suggesting a complex interplay between tyrosine and serine/threonine phosphorylation in determining the fate of key signaling proteins. diabetesjournals.org Furthermore, the activity of major phosphatases like Protein Phosphatase 2A (PP2A), which dephosphorylates serine/threonine residues, can be regulated by tyrosine phosphorylation. Since vanadate promotes tyrosine phosphorylation, it can indirectly control serine/threonine dephosphorylation by inhibiting the enzymes that deactivate serine/threonine kinases. nih.gov Pervanadate (B1264367) treatment has also been shown to indirectly increase serine phosphorylation of keratins 8 and 18 at sites associated with extracellular signal-regulated kinase (ERK) or p38 kinase activation. nih.gov
Modulation of Protein Tyrosine Phosphorylation Levels
This modulation is not merely a general increase; it affects specific signaling components. For instance, treating cells with pervanadate, a vanadate derivative, induces the reversible and dynamic tyrosine phosphorylation of specific keratin (B1170402) proteins, namely K8 and K19. nih.gov In the context of endothelial nitric oxide synthase (eNOS) regulation, vanadate treatment leads to a low level of eNOS tyrosine phosphorylation compared to a much greater level of serine phosphorylation. ahajournals.org This suggests that protein tyrosine phosphorylation plays a prominent role in the complex network regulating the activity of key enzymes. ahajournals.org The process is tightly controlled by an intricate balance between kinases and phosphatases, and vanadate shifts this balance by inhibiting the dephosphorylation step. frontiersin.org
Impact on Specific Intracellular Signal Transduction Pathways
By altering the phosphorylation state of key proteins, serine vanadate and related compounds have a profound impact on the activity of numerous critical intracellular signaling pathways that govern cell fate.
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. thermofisher.com The pathway's activation hinges on the tyrosine phosphorylation of both JAKs and STATs. researchgate.netresearchgate.net Vanadate has been shown to enhance the activation of this pathway. For example, it increases leptin-induced phosphorylation of JAK2 and STAT3. nih.gov This effect is consistent with vanadate's role as a PTP inhibitor, which would prevent the dephosphorylation of activated JAKs and STATs. researchgate.netnih.gov
Prolonged activation of the JAK/STAT pathway has been observed in the presence of vanadate. In cells treated with proteasome inhibitors, which lead to prolonged JAK2 and JAK1 activation, the subsequent stable phosphorylation of STAT5 can be reversed by a tyrosine kinase inhibitor. nih.gov However, adding the phosphatase inhibitor vanadate can overcome this reversal, indicating that phosphorylated STAT5 is stabilized by the inhibition of phosphatases. nih.gov Studies using ELISA have confirmed that treatment with sodium vanadate increases the phosphorylation of STAT5a at tyrosine residue Y694. thermofisher.com
Table 1: Effect of Vanadate on JAK/STAT Pathway Components
| Component | Effect of Vanadate | Observation | Reference(s) |
|---|---|---|---|
| JAK2 | Increased Phosphorylation | Enhanced leptin-induced phosphorylation. | nih.gov |
| STAT3 | Increased Phosphorylation | Enhanced leptin-induced phosphorylation. | nih.gov |
| STAT5 | Stabilized Phosphorylation | Overcame the effect of kinase inhibitors, suggesting phosphatase inhibition. | nih.gov |
| STAT5a | Increased Phosphorylation | Increased phosphorylation at tyrosine 694 (pY694). | thermofisher.com |
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by phosphorylation. Research has demonstrated that exposure of human pulmonary epithelial cells (A549) to various vanadate compounds, including sodium metavanadate, induces the phosphorylation of p53 specifically at the Serine 15 (Ser15) residue. nih.govosti.govresearchgate.net This phosphorylation occurs in a time- and dose-dependent manner and is accompanied by an accumulation of the p53 protein. nih.gov
Crucially, this vanadate-induced Ser15 phosphorylation is dependent on the Ataxia-Telangiectasia Mutated (ATM) kinase, a key member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. nih.govresearchgate.net The use of inhibitors such as wortmannin (B1684655) or caffeine, which target PIKKs, suppressed the vanadate-induced Ser15 phosphorylation. nih.gov Furthermore, silencing the expression of ATM using short-interference RNA resulted in a marked suppression of this specific phosphorylation event. nih.gov This indicates that vanadate activates a signaling cascade that utilizes the ATM kinase to modify p53. nih.govosti.gov
Table 2: Research Findings on Vanadate-Induced p53 Phosphorylation
| Cell Line | Vanadate Compound | Key Finding | Pathway Implication | Reference(s) |
|---|---|---|---|---|
| A549 (Human Lung) | Sodium Metavanadate | Time- and dose-dependent phosphorylation of p53 at Serine 15. | Activation of the ATM pathway. | nih.govresearchgate.net |
| A549 (Human Lung) | Sodium Orthovanadate | Induced Ser15 phosphorylation and p53 accumulation. | Implicates ATM kinase. | nih.gov |
The mitogen-activated protein kinase (MAPK) pathway, particularly the MEK1/2-ERK cascade, and the nuclear factor-kappa B (NF-κB) pathway are central to cellular responses to stress, inflammation, and growth signals. Vanadate compounds influence both of these interconnected cascades. Vanadate treatment has been shown to increase the phosphorylation and activation of p44/42 MAPK (ERK1/2). researchgate.net
The activation of NF-κB is often linked to upstream kinase activity. Signaling pathways involving MEK1-ERK can lead to the activation of NF-κB. e-century.us For instance, the IκB kinase (IKK) complex, a primary regulator of NF-κB, can phosphorylate and activate TPL-2, a MEK-1/2 kinase, which in turn activates the ERK-1/2 pathway. pnas.org This highlights a direct link where regulators of NF-κB also control the activation of the ERK pathway. In some contexts, the MEK1/2-ERK signaling axis can suppress inflammatory cytokine production, while in others, it is crucial for proinflammatory responses. mdpi.com In human monocytes, phosphatase inhibitors can induce the expression of Interleukin-6 (IL-6), a process mediated through the ERK1/2 and JNK pathways, which enhances the transcriptional activity of NF-κB. aai.org
Vanadate compounds significantly impact intracellular calcium (Ca²⁺) signaling. In various cell types, including Jurkat T lymphocytes and rat basophilic leukemia (RBL) cells, vanadate induces elevations in intracellular Ca²⁺. aai.orgnih.gov This occurs through a two-step process: an initial transient release of Ca²⁺ from intracellular stores, followed by a sustained influx of external Ca²⁺. nih.gov
The influx of external Ca²⁺ is mediated by Ca²⁺ release-activated Ca²⁺ (CRAC) channels. aai.orgnih.gov Vanadate activates these CRAC channels with kinetics that can be comparable to those of inositol (B14025) 1,4,5-trisphosphate (IP₃), a natural signaling molecule that depletes intracellular stores. aai.orgnih.gov The mechanism appears to involve the depletion of IP₃-sensitive Ca²⁺ stores, as the vanadate-induced Ca²⁺ signal is blocked by heparin, a competitive inhibitor of the IP₃ receptor. nih.gov Interestingly, the action of vanadate on CRAC channels is prevented by the reducing agent DTT and mimicked by a thiol-oxidizing agent, suggesting that vanadate enhances Ca²⁺ signaling through the thiol oxidation of a component in the signal transduction cascade. aai.orgnih.govoup.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sodium Metavanadate |
| Sodium Orthovanadate |
| Ammonium Metavanadate |
| Pervanadate |
| Hydrogen Peroxide |
| Okadaic Acid |
| Wortmannin |
| Caffeine |
| Heparin |
| Dithiothreitol (DTT) |
Phosphatidylinositol 3-kinase (PI3K) Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. aai.org Vanadium compounds, particularly vanadate, have been shown to modulate this pathway, often leading to its activation. This modulation is largely attributed to vanadate's ability to inhibit protein tyrosine phosphatases (PTPs), which are negative regulators of signaling cascades initiated by tyrosine kinases. mdpi.comfrontiersin.org
Research indicates that vanadate can promote the activation of the PI3K/Akt pathway. researchgate.net By inhibiting PTPs, vanadate helps maintain the phosphorylated (active) state of upstream signaling molecules, such as receptor tyrosine kinases, leading to the recruitment and activation of PI3K. nih.gov Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), to the plasma membrane. frontiersin.org
The recruitment of Akt to the membrane allows for its phosphorylation and activation by upstream kinases like phosphoinositide-dependent kinase 1 (PDK1). pnas.orgasm.org Activated Akt then phosphorylates a multitude of downstream targets, influencing various cellular processes. For instance, studies have demonstrated that vanadate treatment can lead to the phosphorylation and activation of p70 S6 kinase (p70S6K), a downstream effector of the PI3K/Akt/mTOR pathway, which in turn promotes protein synthesis and cell cycle progression. nih.gov This activation of the PI3K pathway is a key mechanism behind the insulin-mimetic effects observed with many vanadium compounds. frontiersin.orgmdpi.com
While specific studies on a "this compound" complex are limited, the known interactions of vanadate with the PI3K pathway suggest that such a compound would likely exhibit similar modulatory effects. The serine moiety could potentially influence the compound's cellular uptake, stability, or interaction with specific protein kinases or phosphatases, but the core activity would be driven by the vanadate component's ability to inhibit PTPs and thereby activate PI3K signaling.
Table 1: Effects of Vanadium Compounds on PI3K Pathway Components
| Compound/Agent | Target Protein | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| Vanadate | PI3K | Increased activity through phosphorylation | C141 mouse epidermal cells | nih.gov |
| Vanadate | Akt/PKB | Activation/Phosphorylation | Endothelial cells | researchgate.net |
| Vanadate | p70S6K | Phosphorylation at Thr421/Ser424 and Thr389 | C141 mouse epidermal cells | nih.gov |
| Pervanadate | PDK1 | Increased activity at the plasma membrane | - | pnas.org |
| Vanadyl (IV) | IR/PI3K/Akt | Enhanced signaling | Differentiated rat adipocytes | frontiersin.org |
Role of Serine/Threonine Residues in Immunoreceptor Tyrosine-Based Activation Motif-Mediated Signal Transduction
Immunoreceptor tyrosine-based activation motifs (ITAMs) are critical signaling modules found in the cytoplasmic tails of various immune receptors, including the B cell receptor (BCR), T cell receptor (TCR), and Fc receptors (FcRs). frontiersin.orgnih.gov Signal transduction through these receptors is initiated by the phosphorylation of two conserved tyrosine residues within the ITAM sequence by Src family kinases. nih.gov These phosphorylated tyrosines then serve as docking sites for the tandem SH2 domains of Syk or ZAP-70 tyrosine kinases, leading to their activation and the propagation of downstream signaling cascades. nih.govnih.gov
While tyrosine phosphorylation is the primary activating event in ITAM signaling, phosphorylation of nearby serine and threonine residues has emerged as a crucial mechanism for negative regulation. aai.org Many ITAM-containing receptor subunits possess serine and threonine residues in close proximity to the ITAM tyrosines. frontiersin.org Studies on the BCR signaling subunit Ig-α have shown that mutation of these serine/threonine residues leads to stronger and more sustained tyrosine phosphorylation of the ITAM and enhanced downstream signaling. cdnsciencepub.com This suggests that serine/threonine phosphorylation can dampen the signaling output from the receptor.
The proposed mechanism for this negative regulation involves several possibilities. Phosphorylation of serine/threonine residues could induce a conformational change in the cytoplasmic tail that makes the ITAM tyrosines less accessible to activating kinases or more accessible to phosphatases. cdnsciencepub.com Alternatively, the phosphorylated serine/threonine residues might create docking sites for inhibitory proteins that interfere with the signaling cascade. aai.orgnih.gov For example, in the common FcRγ chain, phosphorylation of serine 51, located between the two ITAM tyrosines, inhibits the phosphorylation of the membrane-proximal tyrosine (Y47), thereby reducing Syk recruitment and activation. pnas.org
The role of a specific "this compound" compound in this context is speculative but intriguing. Given that vanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs), it generally promotes tyrosine phosphorylation. mdpi.com A complex of serine and vanadate could therefore have a dual and potentially conflicting influence on ITAM signaling. The vanadate component would be expected to enhance ITAM tyrosine phosphorylation by inhibiting PTPs. Simultaneously, the serine component, or the complex itself, might influence the activity of serine/threonine kinases or phosphatases that target the ITAM region. This could lead to a complex fine-tuning of the immune response, although detailed studies on such a compound are required to elucidate its precise effects.
Table 2: Key Residues and Proteins in ITAM Signaling Regulation
| Protein/Motif | Key Residue(s) | Function | Regulatory Effect | Reference(s) |
|---|---|---|---|---|
| ITAM | Conserved Tyrosines | Docking sites for Syk/ZAP-70 | Activation of downstream signaling | nih.govnih.gov |
| Ig-α (BCR) | Serines/Threonine near ITAM | Modulate ITAM phosphorylation | Negative regulation of signal transduction | cdnsciencepub.com |
| FcRγ | Serine 51 (S51) | Regulates tyrosine phosphorylation | Inhibits phosphorylation of proximal tyrosine (Y47) | pnas.org |
| FcγRIγ | Tyrosine and Serine/Threonine | Post-translational modification | Mobility shift and altered protein interactions | aai.org |
| LMP2A (EBV) | ITAM tyrosines | Binds Syk kinase | Provides survival signals to B cells | asm.org |
Biochemical Pathways Affected by Serine Vanadate
Serine Metabolism and One-Carbon Pathways
Serine is a non-essential amino acid that plays a central role in cellular proliferation and is a major source of one-carbon units for various biosynthetic pathways. nih.govaginganddisease.org These pathways are critical for the synthesis of nucleotides, lipids, and for methylation reactions. nih.gov The metabolism of serine is intricately linked with one-carbon metabolism through the folate and methionine cycles. nih.gov
Serine Hydroxymethyltransferase (SHMT) Interactions and Activity Modulation
Serine hydroxymethyltransferase (SHMT) is a key enzyme that catalyzes the reversible conversion of serine to glycine, a reaction that concurrently transfers a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. frontiersin.orgproteopedia.orgoncotarget.combiorxiv.org This is a critical entry point for one-carbon units into the folate cycle. nih.gov SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. oncotarget.com
The interaction of vanadate (B1173111) with serine can modulate the activity of SHMT. While direct studies on serine vanadate complexes are limited, the known inhibitory effects of vanadate on various enzymes suggest a potential for interaction. The binding of the pyridoxal-5'-phosphate (PLP) cofactor is essential for SHMT activity and the maintenance of its structure. proteopedia.orgnih.gov Vanadate's ability to act as a phosphate (B84403) analog could potentially interfere with PLP binding or the catalytic mechanism of SHMT, thereby affecting the flow of one-carbon units from serine.
Regulation of the De Novo Serine Synthesis Pathway
The de novo serine synthesis pathway is a crucial route for serine production, branching off from glycolysis. oncotarget.comnih.gov This pathway involves three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). oncotarget.comnih.govresearchgate.net The pathway starts with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). nih.govresearchgate.net
Transforming Growth Factor-β (TGF-β) has been shown to upregulate the enzymes of the de novo serine synthesis pathway, including PHGDH, PSAT1, PSPH, and the mitochondrial SHMT2, to support collagen production. nih.govresearchgate.net Vanadate is known to have insulin-mimetic actions and can influence signaling pathways that may also affect the expression of these enzymes. udel.edu Given that serine availability can regulate this pathway, the formation of a serine-vanadate complex could potentially alter intracellular serine concentrations or signaling cascades that control the expression and activity of the pathway's enzymes. aginganddisease.org For instance, under conditions of serine starvation, cells activate key enzymes to boost the rate of the serine synthesis pathway. aginganddisease.org
Glycolysis and Related Enzyme Inhibition by Vanadate Species
Vanadate is a known inhibitor of several enzymes involved in glycolysis, primarily due to its structural similarity to phosphate. udel.eduplos.org This allows it to interfere with reactions involving phosphate transfer.
One of the key glycolytic enzymes inhibited by vanadate is glyceraldehyde-3-phosphate dehydrogenase. nih.gov Vanadate has also been shown to inhibit other enzymes such as phosphoglucomutase. plos.org This inhibition can lead to an accumulation of sugar phosphates like glucose-6-phosphate, fructose-6-phosphate, and fructose-1,6-bisphosphate. plos.org The inhibitory effect of vanadate on glycolysis appears to be specific to the V5+ oxidation state (vanadate), as the reduced form, vanadyl (V4+), does not produce the same increase in sugar phosphate content. plos.org
The interaction of vanadate with serine could potentially modulate its inhibitory effects on glycolytic enzymes. The presence of serine might influence the speciation of vanadate in solution or its interaction with the active sites of these enzymes.
Hydrolytic Activity of Vanadate Toward Serine-Containing Peptides
Vanadate has been demonstrated to promote the hydrolysis of peptide bonds in serine-containing dipeptides. acs.org Studies have shown that in the presence of a mixture of oxovanadates, the peptide bond in dipeptides like glycylserine (Gly-Ser) can be cleaved under physiological conditions of pH and temperature. acs.org
The proposed mechanism for this hydrolysis involves the formation of a complex between vanadate and the dipeptide. This interaction is thought to facilitate the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to its cleavage. The rate of this vanadate-promoted hydrolysis is comparable to that observed with other metal ions like Zn(II) and molybdate. acs.org
Advanced Research Methodologies in Serine Vanadate Studies
Spectroscopic Techniques for Vanadate (B1173111) Speciation and Interaction Analysis
Spectroscopic methods are fundamental to understanding how vanadate interacts with serine in aqueous solutions. These techniques provide detailed insights into the formation of complexes, their structural characteristics, and the electronic state of the vanadium center.
Vanadium-51 Nuclear Magnetic Resonance (51V NMR) is a powerful and direct tool for investigating the speciation of vanadate(V) complexes in solution. Due to the 51V nucleus's high natural abundance (99.76%) and sensitivity, this technique allows for the characterization of various vanadate species present in equilibrium. researchgate.net In studies involving serine, 51V NMR is employed to monitor the changes in the vanadium environment upon interaction with the amino acid.
Research on the interaction between vanadate and small peptides containing serine has utilized 51V NMR to establish the formation of vanadium-oxygen bonds with the serine side-chain. cdnsciencepub.com The chemical shift in a 51V NMR spectrum is highly sensitive to the coordination number, geometry, and nature of the ligands bound to the vanadium atom. For instance, the formation of a new vanadate-serine complex would result in a distinct resonance peak, different from that of free vanadate or other oligomeric forms. Studies on related systems, such as vanadate complexes with hydroxamic acids, have reported specific chemical shifts, like -498 ppm for a 1:1 complex, indicating a penta- or hexa-coordinated vanadium center. nih.gov Similar principles apply to serine vanadate, where the observed chemical shift helps to deduce the structure of the inhibitory complex. nih.govwesleyan.edu
Biochemical Assays for Enzyme Activity and Phosphorylation Status
Immunoprecipitation and Western Blotting for Phosphoprotein Analysis
Immunoprecipitation (IP) and Western blotting are powerful, complementary techniques used to isolate and identify specific proteins from a complex mixture, such as a cell lysate. In the context of this compound research, these methods are instrumental in analyzing changes in protein phosphorylation. Vanadate compounds, particularly sodium orthovanadate, are widely used as inhibitors of protein tyrosine phosphatases (PTPs). nih.govaacrjournals.org This inhibition leads to an accumulation of phosphorylated proteins within the cell, enhancing their detection. While vanadate primarily targets tyrosine phosphatases, its application in cellular models often results in a broad increase in phosphorylation, including on serine and threonine residues, due to the complex cross-talk of signaling pathways. nih.govnih.gov
The general workflow involves treating cells with a vanadate compound to increase the phosphorylation state of target proteins. appliedbiomics.comappliedbiomics.com Following treatment, cells are lysed, and the protein of interest is selectively captured from the lysate using an antibody specific to that protein in a process called immunoprecipitation. The antibody is typically bound to agarose (B213101) beads, which are then used to pull the protein-antibody complex out of the solution. cytoskeleton.com
Once the target protein is isolated, it is separated from the antibody-bead complex and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. The separated proteins are then transferred to a membrane (e.g., nitrocellulose) in a procedure known as Western blotting. To specifically detect the phosphorylated protein, the membrane is probed with an antibody that recognizes the phosphorylated form of the amino acid—in this case, a phospho-serine specific antibody. appliedbiomics.comptglab.com
A notable application of this methodology was demonstrated in studies of the CA125 antigen in the WISH human amnion cell line. nih.gov Researchers used vanadate treatment to increase the phosphorylation of cellular proteins. nih.gov Through immunoprecipitation with an anti-CA125 antibody (M11) followed by Western blotting, they showed a marked increase in the phosphorylation of cell-associated CA125 in vanadate-treated cells, suggesting that CA125 is a phosphoprotein and its phosphorylation is linked to its secretion. nih.gov
Table 1: Application of IP and Western Blot in Vanadate-Treated Cell Models
| Cell Line | Treatment | Target Protein Analyzed | Key Finding | Reference |
|---|---|---|---|---|
| WISH (human amnion) | Vanadate/H2O2 | CA125 | Vanadate treatment markedly increased cell-associated CA125 phosphorylation. | nih.gov |
| HeLa | 1 mM Sodium Orthovanadate | Total Phospho-serine proteins | Used as a general treatment to increase serine phosphorylation for 2D Western Blot analysis. | appliedbiomics.comappliedbiomics.com |
| NIH3T3 | H2O2/Orthovanadate | Total Tyrosine-phosphorylated proteins | Demonstrated the efficacy of vanadate in increasing phosphotyrosine signals for IP-Western Blot protocols. | cytoskeleton.com |
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interactions
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to study the interactions between proteins and nucleic acids in vitro. wikipedia.orgnih.gov The principle is based on the fact that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound DNA fragment. wikipedia.orgresearchgate.net This difference in migration speed results in a "shift" of the band corresponding to the DNA, which can be visualized, typically by using a radiolabeled or fluorescently tagged DNA probe. aacrjournals.orgnih.gov
In the context of this compound-related studies, EMSA is not used to study the compound directly but rather to analyze the downstream consequences of vanadate-induced signaling events on DNA-binding proteins, such as transcription factors. The phosphorylation state of a transcription factor can significantly alter its ability to bind to specific DNA sequences in the promoter or enhancer regions of genes, thereby regulating gene expression.
For example, studies on the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3) have utilized EMSA to assess its DNA-binding activity. aacrjournals.org The activity of STAT3 is regulated by phosphorylation at both tyrosine and serine residues. aacrjournals.org In one study, researchers investigated the effect of a compound, gambogic acid, on STAT3 activity. They found that the compound inhibited STAT3 phosphorylation. aacrjournals.org To confirm that this effect was mediated by the activation of a protein tyrosine phosphatase (PTP), they used pervanadate (B1264367) (a potent PTP inhibitor) to reverse the effect. The DNA-binding capacity of STAT3 in nuclear extracts was then analyzed by EMSA, using a labeled DNA probe containing a high-affinity STAT3 binding site. aacrjournals.org The results showed that treatment with pervanadate could reverse the inhibition of STAT3-DNA binding, demonstrating the role of phosphorylation in this process. aacrjournals.org
The components of a typical EMSA experiment are outlined below:
Table 2: Key Components and Their Roles in EMSA
| Component | Description | Purpose in Assay | Reference |
|---|---|---|---|
| Labeled DNA Probe | A short, specific DNA sequence (oligonucleotide) tagged with a radioactive (e.g., 32P) or fluorescent label. | Allows for visualization of the DNA and DNA-protein complexes after gel electrophoresis. | aacrjournals.orgnih.gov |
| Protein Extract | Typically a nuclear extract or purified protein preparation containing the putative DNA-binding protein. Cells may be pre-treated with agents like vanadate. | Source of the protein whose binding to the DNA probe is being investigated. | aacrjournals.org |
| Non-denaturing Gel | Polyacrylamide or agarose gel run under conditions that maintain the native structure of the protein and the protein-DNA complex. | Separates the free DNA from the larger, slower-moving protein-DNA complex. | wikipedia.orgresearchgate.net |
| Competitor DNA | Unlabeled DNA oligonucleotide. Can be the same sequence (specific competitor) or a different sequence (non-specific competitor). | Used to demonstrate the specificity of the protein-DNA interaction. A specific competitor will reduce the shifted band, while a non-specific one should not. | nih.gov |
Site-Directed Mutagenesis for Mechanistic Probing of Serine Residues
Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to a DNA sequence. ox.ac.uk This method is invaluable for probing the function of individual amino acids within a protein. By altering the gene that codes for a protein, one can substitute a specific amino acid with another, and then express the mutant protein to study the functional consequences of the change. ox.ac.uknih.gov
In studies of protein phosphorylation, site-directed mutagenesis is a crucial tool for identifying the exact serine (or threonine/tyrosine) residues that are phosphorylated and for understanding the functional importance of that phosphorylation event. To investigate a serine phosphorylation site, the serine residue is typically mutated to an alanine (B10760859) or a glutamate.
Serine to Alanine (S→A) Mutation : Alanine is a small, non-phosphorylatable amino acid. This mutation prevents phosphorylation at that specific site, allowing researchers to determine if the loss of phosphorylation affects the protein's function. nih.govmcmaster.ca
Serine to Glutamate (S→E) or Aspartate (S→D) Mutation : Glutamate and aspartate have negatively charged side chains that can sometimes mimic the negative charge of a phosphate (B84403) group. This type of mutation can create a "phosphomimetic" protein that is constitutively active or inactive, simulating the phosphorylated state. nih.gov
This technique has been effectively used to dissect the mechanism of vanadate-mediated enhancement of adenylyl cyclase VI activity. nih.gov Researchers observed that treating cells with sodium orthovanadate increased both the serine phosphorylation and the activity of adenylyl cyclase VI. nih.gov To identify the specific serine residues involved, they used site-directed mutagenesis to create several S→A mutants. nih.govmcmaster.ca By testing the effects of vanadate on these mutant proteins, they could pinpoint which serine residues were critical for the observed functional enhancement.
Table 3: Site-Directed Mutagenesis of Adenylyl Cyclase VI to Probe Vanadate-Mediated Effects
| Original Residue(s) | Mutation | Rationale | Observed Effect on Vanadate-Mediated Sensitization | Reference |
|---|---|---|---|---|
| Serine 588 | S588A | Prevent phosphorylation at this candidate site. | No significant change; vanadate still enhanced activity. | mcmaster.ca |
| Serine 603 and Serine 608 | S603A/S608A | Prevent phosphorylation at these candidate sites in the C1b catalytic region. | Attenuated the tyrosine kinase-mediated enhancement of phosphorylation and function. | nih.gov |
| Serine 744, 746, 750, and 754 | S→A Quadruple Mutant | Prevent phosphorylation at this cluster of candidate sites. | Attenuated the tyrosine kinase-mediated enhancement of phosphorylation and function. | nih.gov |
By systematically mutating candidate serine residues and observing the functional outcome in the presence of vanadate, researchers can directly link the phosphorylation of a specific site to a change in protein activity, providing powerful mechanistic insights. nih.govnih.gov
Compound Index
Synthetic and Design Strategies for Serine Vanadate Analogs
Approaches for Synthesizing Serine-Containing Vanadate (B1173111) Complexes
The synthesis of vanadate complexes containing serine is primarily achieved through condensation reactions in aqueous solutions. The hydroxyl group on the side chain of a serine residue readily reacts with vanadate species to form a stable vanadium-oxygen (V-O) bond. cdnsciencepub.com This reactivity is not observed with aliphatic side chains like those in asparagine or glutamate, highlighting the specific affinity of vanadate for hydroxyl-containing amino acids such as serine and threonine. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 51V NMR, is a critical tool for studying the formation and equilibria of these complexes in solution. cdnsciencepub.com Research has demonstrated that vanadate ions, typically the protonated forms present under physiological conditions, react with hydroxylic compounds to generate complexes often described as esters, drawing a parallel to phosphate (B84403) chemistry. acs.org
Specific, well-defined serine-containing vanadate complexes have also been synthesized and isolated. One such example is the vanadium hydroxylamido complex, [VO(NH₂O)₂(serine)]·H₂O. znaturforsch.com The synthesis of these types of molecules is part of a broader effort to create vanadate-based compounds with potential biological applications, where the inclusion of biomolecules like amino acids can influence the coordination structure and properties of the resulting vanadium complex. znaturforsch.com Studies have also investigated the hydrolytic activity of vanadate towards serine-containing peptides, further underscoring the interaction between these two moieties. mdpi.com
Table 1: Examples of Synthesized Serine-Vanadate Systems
| Complex/System Type | Synthetic Approach | Key Findings | Reference(s) |
| Vanadate-Peptide Adducts | Condensation in aqueous solution | Serine side-chains readily form V-O bonds. | cdnsciencepub.com |
| [VO(NH₂O)₂(serine)]·H₂O | Reaction with ancillary ligands | Isolation of a specific oxovanadium-serine complex. | znaturforsch.com |
| Vanadate-Chymotrypsin Adduct | Incubation of enzyme with vanadate | Covalent bond forms between vanadium and Ser195 oxygen. | mdpi.com |
Rational Design of Vanadate-Based Enzyme Inhibitors and Probes
The rational design of enzyme inhibitors frequently leverages the principle of transition-state analogy, where a molecule is designed to mimic the unstable, high-energy transition state of an enzymatic reaction. Vanadate is an excellent transition-state analog for phosphate in phosphoryl transfer reactions, a common mechanism for enzymes like phosphatases and serine proteases. nih.govmdpi.com This mimicry allows vanadate to bind tightly to the active site, leading to potent inhibition.
Serine proteases and serine β-lactamases, for instance, are effectively inhibited by complexes of vanadate and hydroxamic acids. nih.govwesleyan.edu In the case of α-chymotrypsin, a 1:1 complex of vanadate and benzohydroxamic acid acts as a competitive inhibitor with a K_I value of 16 µM. nih.gov Crystallographic studies of this inhibited enzyme revealed that the vanadium atom is covalently bound to the active site serine's oxygen atom (Ser195). mdpi.comnih.gov The resulting structure is a stable, penta-coordinated species that mimics the transition state of acyl or phosphyl transfer, effectively inactivating the enzyme. nih.gov The vanadium center in this inert complex adopts a distorted octahedral geometry, with one oxygen ligand occupying the crucial oxyanion hole of the active site. nih.gov
This design strategy extends to other enzyme families, such as protein tyrosine phosphatases (PTPs). Vanadate is one of the few readily available, potent inhibitors for PTPs. nih.gov Structural studies of PTP1B have shown that vanadate can bind at the active site, forming a trigonal bipyramidal species where the hydroxyl group of a serine residue occupies an apical position, stabilized by a network of hydrogen bonds. mdpi.com Similarly, orthovanadate is known to act as a transition state analogue for inorganic phosphate, forming an inhibitory complex with the E2 state of P-type ATPases. elifesciences.org
Table 2: Vanadate-Based Inhibition of Serine-Dependent Enzymes
| Target Enzyme | Inhibitor Complex | Mechanism of Action | Research Findings | Reference(s) |
| α-Chymotrypsin | Vanadate + Benzohydroxamic Acid | Transition-state analog | Competitive inhibition (K_I = 16 µM); Covalent V-O-Ser195 bond formed. | nih.gov |
| Class C β-Lactamase | Vanadate + Hydroxamic Acids | Transition-state analog | Reversible inhibition by 1:1 complexes. | wesleyan.edu |
| DD-Peptidase | Vanadate + Benzohydroxamic Acid | Transition-state analog | Inhibition with a K_i of 22 ± 5 µM. | wesleyan.edu |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Vanadate | Transition-state analog | Forms a trigonal bipyramid with active site serine. | mdpi.com |
| P-type ATPases | Orthovanadate | Transition-state analog | Binds to the E2 state to form an inhibitory complex. | elifesciences.org |
Development of Serine-Targeting Vanadate Constructs for Advanced Biological Research
Building on the principles of rational inhibitor design, vanadate-based constructs are being developed as sophisticated tools for advanced biological research, particularly as activity-based probes (ABPs). ABPs are chemical molecules designed to covalently react with the active form of an enzyme, allowing for its detection, profiling, and functional study within complex biological systems. nih.gov
The ability of vanadate to form stable, covalent adducts with the catalytic serine of enzymes like serine hydrolases makes it an ideal "warhead" for such probes. nih.govenamine.net A serine-targeting vanadate construct can be designed to selectively label a specific class of enzymes. By incorporating reporter tags (like fluorescent dyes or biotin) into the ancillary ligands complexed with vanadate, these probes could enable the visualization or isolation of active enzymes from cell lysates or even living cells.
The development of these constructs is a key area of chemical biology. While many existing ABPs for serine proteases use phosphonate (B1237965) or carbamate (B1207046) warheads, the underlying strategy is directly applicable to vanadate. nih.gov The design of such probes requires a deep understanding of the target enzyme's mechanism and specificity to ensure selective labeling. creative-enzymes.com For example, the hydroxamate ligand in the chymotrypsin (B1334515) inhibitor places a phenyl group into the enzyme's S1 specificity pocket, guiding the vanadate to the correct target. nih.gov
Studying the structure of these vanadate-inhibited enzyme complexes provides critical insights that can guide the design of next-generation probes and inhibitors with improved selectivity and potency. wesleyan.edu The development of a diverse library of serine-targeting vanadate constructs could significantly advance our ability to probe the function of serine-dependent enzymes in health and disease, identify new drug targets, and understand complex biological processes like signaling cascades and metabolic regulation. nih.govicr.ac.uk
Future Research Trajectories in Serine Vanadate Chemistry and Biology
Elucidating Undiscovered Serine-Vanadate Interaction Nodes within Proteomes
A primary frontier in understanding the biological role of vanadate (B1173111) is the systematic, proteome-wide identification of proteins that form serine-vanadate adducts. While classical studies have focused on well-known vanadate targets like alkaline phosphatase, a vast number of undiscovered interaction nodes likely exist. nih.govtandfonline.commedchemexpress.com The structural similarity of the vanadate ion to phosphate (B84403) suggests that many phosphate-binding proteins, including kinases, phosphatases, and ATPases, are potential candidates for interaction. nih.govmedchemexpress.com Future research will focus on developing and applying sophisticated proteomic strategies to map these interactions comprehensively.
Advanced proteomic workflows are essential for this endeavor. A typical approach involves treating cells or cell lysates with a vanadate compound, followed by techniques to isolate and identify the proteins that have formed adducts. researchgate.netchemrxiv.org Affinity purification-mass spectrometry (AP-MS) is a powerful tool for this purpose. By using a "bait" molecule, researchers can pull down protein complexes for identification. For instance, Hsp40 affinity profiling has been used to identify proteins that are destabilized following vanadate exposure in HEK293T cells, revealing that vanadate stabilizes RNA-binding splicing factors. chemrxiv.org
Future methodologies could involve the development of "clickable" vanadium compounds. These chemically modified vanadate analogs would contain a reactive handle (like an alkyne or azide (B81097) group) that allows for the covalent attachment of a reporter tag after the vanadate has bound to its target proteins. This would enable more efficient enrichment and identification of serine-vanadate-containing proteins from complex cellular mixtures.
The data generated from these proteomic studies can be compiled to create a comprehensive interactome map of serine-vanadate binding proteins. This will not only expand the known targets of vanadate but also provide crucial insights into the cellular pathways most affected by its presence.
Table 1: Potential Protein Classes for Serine-Vanadate Interaction Screening
| Protein Class | Rationale for Interaction | Potential Biological Consequence |
|---|---|---|
| Serine Proteases | The active site serine is a primary nucleophile, susceptible to forming a stable adduct with vanadate, mimicking the tetrahedral transition state. wesleyan.edunih.gov | Inhibition of proteolytic activity, disruption of signaling cascades and protein processing. |
| Protein Kinases | As ATP-binding proteins, the phosphate-binding pocket may accommodate vanadate, potentially interacting with serine residues within or near the active site. mdpi.com | Alteration of phosphorylation signaling pathways. |
| Alkaline Phosphatases | A well-established target where vanadate acts as a competitive inhibitor by binding to the active site serine. tandfonline.comtennessee.edunih.gov | Inhibition of dephosphorylation, impacting bone metabolism and other processes. |
| RNA-Binding Proteins | Many RNA-binding proteins are regulated by phosphorylation on serine residues within arginine-serine (RS) rich domains. Vanadate could interfere with these sites. chemrxiv.org | Perturbation of RNA splicing, transport, and translation. |
| ATPases | Vanadate is a known inhibitor of various ATPases by mimicking the transition state of ATP hydrolysis. medchemexpress.com | Disruption of ion transport, energy metabolism, and cellular homeostasis. |
Advanced Mechanistic Insights into Enzyme Regulation by Vanadate in Serine-Rich Active Sites
While vanadate is known to inhibit enzymes with serine-rich active sites, a deeper, more quantitative understanding of the regulatory mechanisms is a key area for future research. This involves moving beyond simple inhibition constants to a detailed characterization of the structural and energetic landscape of the enzyme-inhibitor interaction.
A prime example is the inhibition of serine proteases. Studies on chymotrypsin (B1334515) have shown that a complex of vanadate and hydroxamic acids acts as a potent competitive inhibitor. wesleyan.edunih.gov High-resolution crystallography has revealed that the vanadium atom, in a distorted octahedral or trigonal bipyramidal geometry, forms a covalent bond with the active site serine's oxygen. nih.gov This structure is a powerful mimic of the pentacoordinated transition state of the phosphylation reaction, effectively locking the enzyme in an inert state. biorxiv.org
Future research will employ a combination of structural biology, enzyme kinetics, and computational modeling to dissect these interactions further. For example, determining the precise bond lengths and angles in various serine-vanadate adducts can provide insights into the stability of the complex. iucr.org The inhibition of E. coli alkaline phosphatase by vanadate has been shown to involve a trigonal bipyramidal coordination geometry with a serine nucleophile at one of the axial positions. tandfonline.com
Kinetic studies on a range of serine hydrolases, including β-lactamases and DD-peptidases, have demonstrated that vanadate-hydroxamate complexes are effective inhibitors. nih.govwesleyan.edu These findings suggest a general mechanism of inhibition for this class of enzymes.
Table 2: Mechanistic Details of Vanadate Inhibition in Serine-Active Site Enzymes
| Enzyme | Inhibitory Complex | Key Mechanistic Feature | Resolution/Ki | Reference(s) |
|---|---|---|---|---|
| α-Chymotrypsin | Vanadate-Benzohydroxamic acid | Covalent bond to active site serine; mimics acyl transfer transition state. | 1.5 Å | nih.gov |
| Class C β-Lactamase | Vanadate-Benzohydroxamic acid | 1:1 complex inhibits the enzyme. | Ki = 4.2 µM | nih.govwesleyan.edu |
| DD-Peptidase | Vanadate-Benzohydroxamic acid | Inhibition by a structurally similar complex to that of β-lactamase. | Ki = 22 µM | nih.govwesleyan.edu |
| Elastase | Vanadate-Acetohydroxamic acid | Inhibition by a 1:1 complex. | Ki = 90 µM | nih.govwesleyan.edu |
| E. coli Alkaline Phosphatase | Orthovanadate | Forms a trigonal bipyramidal complex with the active site serine. | Ki = 12 µM | tandfonline.com |
Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, will be crucial in modeling the formation and dissociation of the serine-vanadate bond, providing a dynamic view of the inhibition process that is often difficult to capture experimentally.
Interplay with Other Post-Translational Modifications Beyond Phosphorylation
The biological impact of serine-vanadate formation is likely not limited to direct enzyme inhibition. A significant future research direction is to explore the crosstalk between vanadate binding and other post-translational modifications (PTMs). Since vanadate acts as a phosphate mimic, its most direct interplay is with phosphorylation. Vanadate treatment is known to increase the tyrosine phosphorylation of proteins by inhibiting tyrosine phosphatases. capes.gov.brnih.govnih.gov However, the ripple effects on other PTMs like methylation, acetylation, and ubiquitination are largely unexplored.
Phosphorylation and methylation are known to occur on serine-arginine (SR)-rich domains of proteins involved in RNA processing. chemrxiv.org Recent proteomic studies have shown that vanadate exposure stabilizes these RNA-binding splicing factors, suggesting an indirect effect on RNA splicing. chemrxiv.org This could be due to vanadate preventing dephosphorylation, thereby modulating the interplay with other PTMs that regulate the function of these proteins.
Future research should focus on using targeted mass spectrometry-based proteomic approaches to simultaneously quantify changes in multiple PTMs on specific proteins following vanadate treatment. This would help to uncover potential regulatory switches, where the binding of vanadate to a serine residue might promote or inhibit other modifications on nearby amino acids. For example, does a stable serine-vanadate adduct alter the accessibility of a nearby lysine (B10760008) residue to acetyltransferases or ubiquitin ligases? Uncovering these intricate regulatory networks will provide a more nuanced understanding of how vanadate perturbs cellular signaling.
Development of High-Resolution Structural Dynamics for Transient Serine-Vanadate States
A major challenge in studying serine-vanadate interactions is the transient nature of these complexes. Many biologically significant interactions are fleeting, making them difficult to capture using traditional structural biology methods. The development and application of techniques capable of visualizing these transient states at high resolution is a critical future goal.
X-ray crystallography has been instrumental in providing static snapshots of stable vanadate-enzyme complexes. nih.goviucr.orgnih.govpnas.org These studies have confirmed that vanadate often adopts a pentacovalent, trigonal bipyramidal geometry that mimics the transition state of phosphoryl transfer reactions. nih.govresearchgate.net For instance, the 1.3 Å resolution structure of a ribonuclease A-uridine vanadate complex has provided detailed information about the geometry of the inhibitor in the active site. iucr.org
However, to understand the dynamics of binding and dissociation, more advanced techniques are required. Cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for studying dynamic and heterogeneous protein complexes in a near-native state. nrel.govnih.govcreative-biostructure.comthermofisher.com By flash-freezing samples, cryo-EM can trap different conformational states of a protein, including transiently bound ligands. creative-biostructure.com Computational methods like partial signal subtraction and localized reconstruction can then be used to extract structural information from these dynamic systems. nih.gov
Future research will likely involve time-resolved cryo-EM, where reactions are initiated just before freezing, allowing for the capture of intermediate states in the binding process. creative-biostructure.com Additionally, the use of chemical crosslinking agents can help to stabilize transient serine-vanadate complexes, making them more amenable to structural analysis by both cryo-EM and X-ray crystallography. nih.gov Combining these structural methods with spectroscopic techniques like NMR will provide a comprehensive picture of the dynamic behavior of serine-vanadate interactions.
Integration of Omics Data for Systems-Level Understanding of Vanadate's Biological Effects
To truly comprehend the multifaceted impact of serine-vanadate interactions, it is essential to move beyond the study of individual molecules and pathways and adopt a systems biology approach. brjac.com.brfrontiersin.org This involves the integration of multiple "omics" datasets—including proteomics, metabolomics, and transcriptomics—to build a holistic model of the cellular response to vanadate.
Proteomic studies can identify the full complement of proteins that interact with vanadate, as discussed in section 8.1. chemrxiv.org Transcriptomic analyses can reveal how vanadate exposure alters gene expression, providing clues about the cellular pathways that are activated or repressed in response. Metabolomics, the large-scale study of small molecules, offers a direct readout of the functional consequences of these changes. mdpi.commetwarebio.comnih.govrsc.org
For example, metabolomic studies in pregnant women have shown that exposure to vanadium is significantly associated with changes in amino acid metabolism, including tryptophan, arginine, and lysine pathways. rsc.org Other studies have linked vanadium exposure to perturbations in glutathione (B108866) metabolism and the tricarboxylic acid (TCA) cycle, indicating an impact on oxidative stress and energy production. metwarebio.comersnet.org
The future of this research lies in the sophisticated integration of these disparate datasets. brjac.com.bracs.org By combining information on which proteins are bound by vanadate (proteomics), which genes are differentially expressed (transcriptomics), and which metabolic pathways are altered (metabolomics), researchers can construct detailed network models of vanadate's biological effects. These models will help to identify critical nodes and pathways that are perturbed by serine-vanadate interactions and can generate new, testable hypotheses about the mechanisms underlying vanadate's physiological and toxicological effects.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Serine Vanadate |
| Vanadate |
| Phosphate |
| Benzohydroxamic acid |
| Acetohydroxamic acid |
| Uridine (B1682114) vanadate |
| ATP |
| ADP |
| Tryptophan |
| Arginine |
| Lysine |
Q & A
Q. How can multi-omics approaches integrate this compound’s effects across transcriptomic and proteomic datasets?
- Methodology : Combine RNA-seq (for gene expression) with phosphoproteomics. Use pathway enrichment tools (e.g., DAVID, STRING) to identify overlapping networks. Validate findings with targeted metabolomics (e.g., ATP/ADP ratios) to link signaling changes to metabolic outcomes .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
